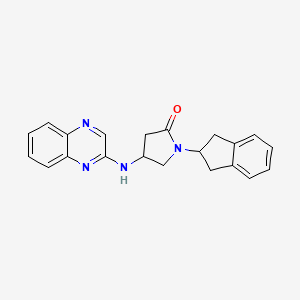
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as JNJ-40411813, is a novel small molecule inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is a key enzyme in the regulation of intracellular cyclic nucleotide levels, which play a critical role in the modulation of various physiological processes. JNJ-40411813 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including neurological disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one is a selective inhibitor of PDE1, which is a key enzyme in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE1, this compound increases the levels of cyclic nucleotides, which in turn activate various signaling pathways that modulate cellular processes such as neurotransmission, gene expression, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, in a mouse model of Parkinson's disease, this compound was found to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of heart failure, this compound was found to improve cardiac function and reduce fibrosis. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PDE1, which reduces the risk of off-target effects. It is also a small molecule, which allows for easy synthesis and modification. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability.
Orientations Futures
There are several potential future directions for the scientific research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective PDE1 inhibitors based on the structure of this compound. Another area of focus could be the investigation of the therapeutic potential of this compound in other diseases, such as multiple sclerosis, Huntington's disease, and glioblastoma. Finally, the use of this compound as a tool for studying the role of cyclic nucleotides in various physiological processes could also be a promising area of research.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multi-step process that includes the preparation of key intermediates and the final coupling of the indene and quinoxaline moieties. The synthesis has been described in detail in several scientific publications, including a patent application filed by Janssen Pharmaceutica NV.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied in preclinical models of various diseases, including Parkinson's disease, Alzheimer's disease, stroke, heart failure, and cancer. In these studies, this compound has been shown to have potent neuroprotective, cardioprotective, and anticancer effects.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21-11-16(23-20-12-22-18-7-3-4-8-19(18)24-20)13-25(21)17-9-14-5-1-2-6-15(14)10-17/h1-8,12,16-17H,9-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZRMHQVGPXSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride](/img/structure/B5348737.png)
![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)
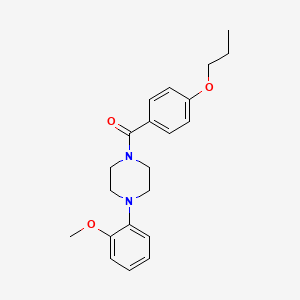
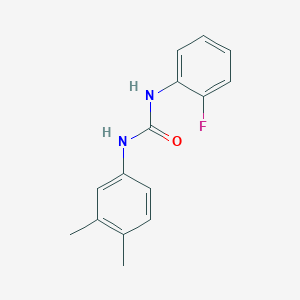
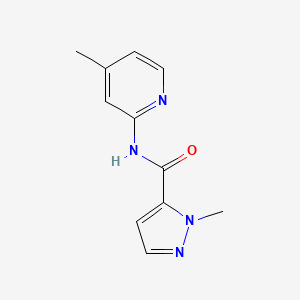
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348783.png)

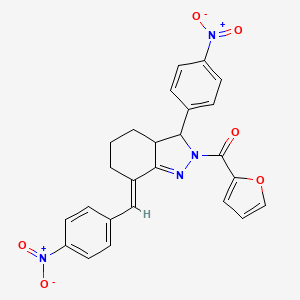
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)
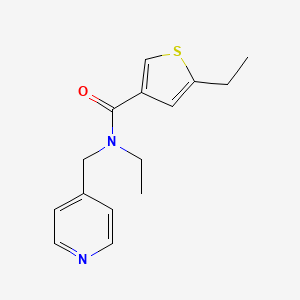
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)